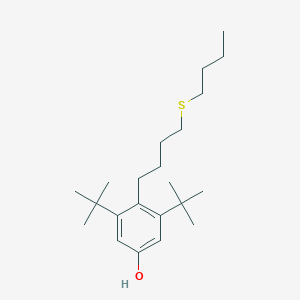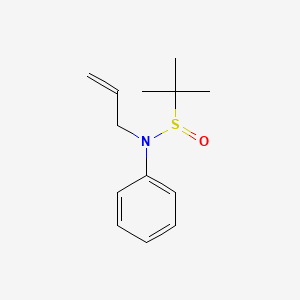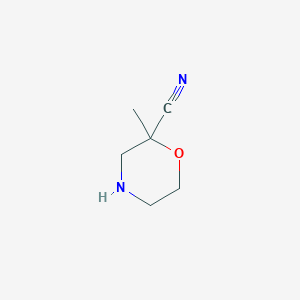
3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol ist eine synthetische organische Verbindung, die zur Klasse der phenolischen Antioxidantien gehört. Diese Verbindungen sind bekannt für ihre Fähigkeit, die Oxidation anderer Moleküle zu verhindern, was sie in verschiedenen industriellen Anwendungen wertvoll macht. Die Struktur der Verbindung umfasst zwei tert-Butylgruppen und eine Butylthiogruppe, die an einen Phenolring gebunden sind, was zu ihren einzigartigen chemischen Eigenschaften beiträgt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Alkylierung von 3,5-Di-tert-butylphenol mit einem Butylthioalkylhalogenid unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid durchgeführt, die die nucleophile Substitutionsreaktion erleichtert.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um Verunreinigungen zu entfernen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die phenolische Gruppe in this compound kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Hydroxyderivate zu bilden.
Substitution: Die tert-Butyl- und Butylthiogruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte phenolische Verbindungen, reduzierte Hydroxyderivate und verschiedene substituierte Phenole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol typically involves the alkylation of 3,5-Di-tert-butylphenol with a butylthioalkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic group in 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The tert-butyl and butylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized phenolic compounds, reduced hydroxy derivatives, and various substituted phenols.
Wissenschaftliche Forschungsanwendungen
3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Stabilisator in Polymeren und Harzen verwendet, um oxidativen Abbau zu verhindern.
Biologie: Die antioxidativen Eigenschaften der Verbindung machen sie nützlich bei der Untersuchung von oxidativem Stress und seinen Auswirkungen auf biologische Systeme.
Medizin: Die Forschung zu ihren möglichen therapeutischen Wirkungen, insbesondere bei der Verhinderung von oxidativem Schaden in Zellen, ist im Gange.
Industrie: Es wird als Additiv in Schmiermitteln, Brennstoffen und anderen Industrieprodukten verwendet, um ihre Stabilität und Haltbarkeit zu verbessern.
Wirkmechanismus
Die antioxidative Aktivität von this compound beruht in erster Linie auf seiner Fähigkeit, Wasserstoffatome von der phenolischen Hydroxylgruppe abzugeben, freie Radikale zu neutralisieren und oxidative Kettenreaktionen zu verhindern. Die tert-Butylgruppen sorgen für sterische Hinderung und schützen die phenolische Gruppe vor schnellem Abbau. Die Butylthiogruppe erhöht die Stabilität und Reaktivität der Verbindung weiter.
Wirkmechanismus
The antioxidant activity of 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative chain reactions. The tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The butylthio group further enhances the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,5-Di-tert-butyl-4-hydroxybenzoesäure
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyd
- 2,6-Di-tert-butyl-4-methylphenol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen verfügt 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol über eine einzigartige Kombination aus tert-Butyl- und Butylthiogruppen, die seine antioxidativen Eigenschaften und Stabilität verbessert. Dies macht es besonders effektiv in Anwendungen, bei denen langfristige Stabilität und Widerstandsfähigkeit gegen oxidativen Abbau entscheidend sind.
Eigenschaften
CAS-Nummer |
662143-18-2 |
|---|---|
Molekularformel |
C22H38OS |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
3,5-ditert-butyl-4-(4-butylsulfanylbutyl)phenol |
InChI |
InChI=1S/C22H38OS/c1-8-9-13-24-14-11-10-12-18-19(21(2,3)4)15-17(23)16-20(18)22(5,6)7/h15-16,23H,8-14H2,1-7H3 |
InChI-Schlüssel |
IXMVCPAIQVPVPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCCCC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)

![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)

![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)


![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)






